6-Chloro-2,3-dihydroxybenzonitrile
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Overview
Description
6-Chloro-2,3-dihydroxybenzonitrile is an organic compound with the molecular formula C7H4ClNO2. It consists of a benzene ring substituted with a chlorine atom, two hydroxyl groups, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydroxybenzonitrile can be achieved through several methods. One common approach involves the chlorination of 2,3-dihydroxybenzonitrile. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-chloro-2,3-benzoquinone.
Reduction: Formation of 6-chloro-2,3-dihydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2,3-dihydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybenzonitrile: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
6-Chloro-2-hydroxybenzonitrile: Lacks one hydroxyl group, which can influence its hydrogen bonding capabilities and overall properties.
Uniqueness
6-Chloro-2,3-dihydroxybenzonitrile is unique due to the presence of both hydroxyl groups and a chlorine atom on the benzene ring.
Properties
CAS No. |
117654-16-7 |
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Molecular Formula |
C7H4ClNO2 |
Molecular Weight |
169.56 g/mol |
IUPAC Name |
6-chloro-2,3-dihydroxybenzonitrile |
InChI |
InChI=1S/C7H4ClNO2/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2,10-11H |
InChI Key |
KGZZFGYAABNXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)C#N)Cl |
Origin of Product |
United States |
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